molecular formula C23H20N2O6S2 B2580857 N-(4-ethoxyphenyl)-2-((2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide CAS No. 686737-44-0

N-(4-ethoxyphenyl)-2-((2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide

Cat. No. B2580857
CAS RN: 686737-44-0
M. Wt: 484.54
InChI Key: NDJJHIQTJPVCDV-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-((2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H20N2O6S2 and its molecular weight is 484.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Docking

  • In the study of the synthesis of triazole analogues, compounds similar to "N-(4-ethoxyphenyl)-2-((2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide" have been developed to explore their inhibitory activities against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These synthesized compounds, evaluated for their potential as enzyme inhibitors, demonstrate the utility of such molecules in designing inhibitors for various biological targets. The study further involved structure-activity relationship (SAR) analysis and molecular docking to understand the mode of binding of the compounds against the studied enzymes, highlighting the compound's relevance in drug discovery and medicinal chemistry research (Virk et al., 2018).

Anticancer Evaluation

  • The anticancer activity of oxazole derivatives, closely related to the chemical structure of interest, was evaluated in vitro against various cancer cell lines. This research demonstrates the potential of such compounds in cancer treatment, where specific oxazole derivatives exhibited high activity against particular cancer subpanels, suggesting their utility as leading compounds for further in-depth studies in oncology and the synthesis of new derivatives with antitumor activity (Zyabrev et al., 2022).

Antimicrobial Activity

  • Novel sulphonamide derivatives, reflecting the structural motif of the compound , have been synthesized and shown to display significant antimicrobial activity. This research area highlights the compound's potential application in developing new antimicrobial agents, contributing to addressing the increasing resistance to traditional antibiotics (Fahim & Ismael, 2019).

Theoretical and Computational Studies

  • A theoretical investigation on antimalarial sulfonamides, including similar compounds, utilized computational calculations and molecular docking studies. This research underscores the compound's relevance in drug design and discovery, particularly in identifying new treatments for infectious diseases like malaria and potentially other viral infections such as COVID-19 (Fahim & Ismael, 2021).

properties

IUPAC Name

2-[[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6S2/c1-2-29-17-12-10-16(11-13-17)24-20(26)15-32-23-22(25-21(31-23)19-9-6-14-30-19)33(27,28)18-7-4-3-5-8-18/h3-14H,2,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJJHIQTJPVCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.